molecular formula C16H21N3O5S B2647874 N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1105246-03-4

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2647874
CAS RN: 1105246-03-4
M. Wt: 367.42
InChI Key: RSTYEUNNKJSSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H21N3O5S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Oxazolidinones are recognized for their unique mechanism of inhibiting bacterial protein synthesis. They have demonstrated significant in vitro antibacterial activities against a broad spectrum of clinically important pathogens, including both gram-positive and gram-negative bacteria. Notably, oxazolidinone analogs have shown effectiveness against methicillin-susceptible and resistant Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis and faecium, Streptococcus pyogenes, Streptococcus pneumoniae, and Mycobacterium tuberculosis. These compounds are not cross-resistant to bacteria resistant to other antimicrobials, indicating their potential as novel therapeutic agents for infections resistant to existing drugs (Zurenko et al., 1996).

Synthesis and Applications in Organic Chemistry

The synthesis and application of oxazolidinone derivatives extend beyond their antimicrobial properties. Novel methods for the synthesis of highly functionalized oxazolidinone compounds have been developed, showcasing their versatility in organic chemistry. These synthetic routes have facilitated the exploration of new pharmacologically active compounds with potential applications in treating bacterial and fungal infections. Furthermore, oxazolidinones have been utilized as catalysts and intermediates in organic reactions, demonstrating their broad utility in chemical synthesis and drug development processes (Babu et al., 2013), (Jiménez‐Pérez et al., 2006).

Novel Drug Development

The exploration of oxazolidinone derivatives for novel drug development has led to the identification of compounds with significant antimicrobial and antitumoral activities. These studies have contributed to the development of new therapeutic agents with improved safety profiles and reduced adverse effects, such as myelosuppression and monoamine oxidase inhibition, commonly associated with the oxazolidinone class. This research underlines the potential of oxazolidinone derivatives in creating more effective and safer antimicrobial and antitumor drugs (Gordeev & Yuan, 2014).

properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c20-15(17-11-14-3-1-9-24-14)16(21)18-12-4-6-13(7-5-12)19-8-2-10-25(19,22)23/h4-7,14H,1-3,8-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTYEUNNKJSSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

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